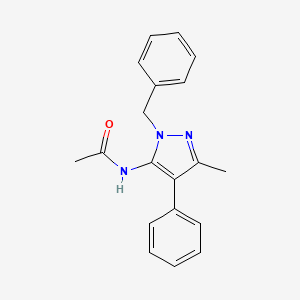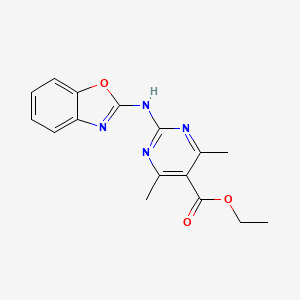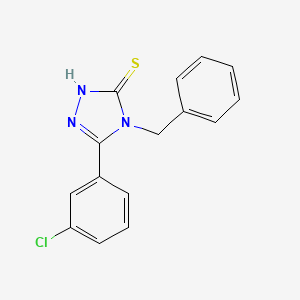![molecular formula C11H16N2OS B5795769 N-[2-(4-methoxyphenyl)ethyl]-N'-methylthiourea](/img/structure/B5795769.png)
N-[2-(4-methoxyphenyl)ethyl]-N'-methylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-methoxyphenyl)ethyl]-N'-methylthiourea, also known as METU, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a thiourea derivative that has been shown to have a range of biochemical and physiological effects, making it a promising tool for researchers in various fields. In
Mécanisme D'action
The exact mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-N'-methylthiourea is not yet fully understood. However, studies have shown that it may work by inhibiting the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It may also work by modulating the activity of certain receptors in the brain.
Biochemical and Physiological Effects
N-[2-(4-methoxyphenyl)ethyl]-N'-methylthiourea has been shown to have a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from damage. It has also been shown to have anti-inflammatory properties, which may help to reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[2-(4-methoxyphenyl)ethyl]-N'-methylthiourea in lab experiments is that it is relatively easy to synthesize and purify. It is also relatively stable, making it a good choice for long-term experiments. However, one of the limitations of using N-[2-(4-methoxyphenyl)ethyl]-N'-methylthiourea is that its exact mechanism of action is not yet fully understood, which may make it more difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research on N-[2-(4-methoxyphenyl)ethyl]-N'-methylthiourea. One area of research that is particularly promising is in the development of new cancer treatments. N-[2-(4-methoxyphenyl)ethyl]-N'-methylthiourea has been shown to have anti-cancer properties, and further research could help to identify the most effective ways to use this compound for cancer treatment.
Another area of research that is promising is in the treatment of neurological disorders. Studies have shown that N-[2-(4-methoxyphenyl)ethyl]-N'-methylthiourea has neuroprotective properties, and further research could help to identify the most effective ways to use this compound for the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
Conclusion
In conclusion, N-[2-(4-methoxyphenyl)ethyl]-N'-methylthiourea is a promising compound that has a range of potential applications in scientific research. Its ease of synthesis and purification, as well as its anti-cancer and neuroprotective properties, make it a valuable tool for researchers in various fields. Further research is needed to fully understand its mechanism of action and to identify the most effective ways to use this compound for scientific research purposes.
Méthodes De Synthèse
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-N'-methylthiourea involves the reaction of 4-methoxyphenethylamine with methyl isothiocyanate. The resulting product is then purified through recrystallization to obtain pure N-[2-(4-methoxyphenyl)ethyl]-N'-methylthiourea. This synthesis method has been well-established in the literature and is relatively straightforward, making it a popular choice for researchers who need to obtain N-[2-(4-methoxyphenyl)ethyl]-N'-methylthiourea for their experiments.
Applications De Recherche Scientifique
N-[2-(4-methoxyphenyl)ethyl]-N'-methylthiourea has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. N-[2-(4-methoxyphenyl)ethyl]-N'-methylthiourea has been shown to have anti-cancer properties, particularly against breast cancer cells. It has also been shown to have anti-inflammatory properties, making it a potential treatment for a range of inflammatory diseases.
Another area of research where N-[2-(4-methoxyphenyl)ethyl]-N'-methylthiourea has shown promise is in the treatment of neurological disorders. Studies have shown that N-[2-(4-methoxyphenyl)ethyl]-N'-methylthiourea has neuroprotective properties and may be effective in treating conditions such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-12-11(15)13-8-7-9-3-5-10(14-2)6-4-9/h3-6H,7-8H2,1-2H3,(H2,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROENYXFRISITLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NCCC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycinate](/img/structure/B5795691.png)
![2-[(diphenylacetyl)amino]-5-hydroxybenzoic acid](/img/structure/B5795698.png)
![N-(3-chloro-2-methylphenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5795703.png)

![7-(2-methoxybenzyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5795707.png)
![5,6-dimethyl-7-[2-(4-morpholinyl)ethyl]-N-(3-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5795715.png)
![4-benzyl-1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperidine](/img/structure/B5795718.png)

![N-(2-methoxyphenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea](/img/structure/B5795745.png)
![1-(3-nitrophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]ethanone](/img/structure/B5795756.png)
![N-(4-chlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5795763.png)
![1-(2-methylbenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5795766.png)
![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5795772.png)
